2,6-Dimethoxy-5-(methylthio)pyridine-3-boronic acid pinacol ester
Overview
Description
2,6-Dimethoxy-5-(methylthio)pyridine-3-boronic acid pinacol ester is a boronic ester derivative used primarily in organic synthesis. This compound is notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules. The presence of boronic acid and pinacol ester groups makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-5-(methylthio)pyridine-3-boronic acid pinacol ester typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxypyridine and methylthiol.
Pinacol Ester Formation: The final step involves the esterification of the boronic acid with pinacol, often facilitated by a dehydrating agent like anhydrous magnesium sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-5-(methylthio)pyridine-3-boronic acid pinacol ester undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used.
Bases: Potassium carbonate or sodium hydroxide are typical bases used in these reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are frequently employed solvents.
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Substituted Pyridines: Produced via nucleophilic substitution of the methoxy groups.
Scientific Research Applications
2,6-Dimethoxy-5-(methylthio)pyridine-3-boronic acid pinacol ester has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the creation of bioconjugates for studying biological pathways.
Medicine: Integral in the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The final step releases the coupled product and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-3-boronic acid pinacol ester: Lacks the methylthio group, making it less versatile in certain reactions.
5-(Methylthio)pyridine-3-boronic acid pinacol ester: Does not have the methoxy groups, which can affect its reactivity and solubility.
Uniqueness
2,6-Dimethoxy-5-(methylthio)pyridine-3-boronic acid pinacol ester is unique due to the combination of methoxy and methylthio groups, which enhance its reactivity and provide additional functionalization options in synthetic chemistry.
This compound’s versatility and efficiency in forming carbon-carbon bonds make it a valuable tool in both academic research and industrial applications.
Properties
IUPAC Name |
2,6-dimethoxy-3-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4S/c1-13(2)14(3,4)20-15(19-13)9-8-10(21-7)12(18-6)16-11(9)17-5/h8H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBQDTTXSQNMRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901125462 | |
Record name | Pyridine, 2,6-dimethoxy-3-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901125462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-29-7 | |
Record name | Pyridine, 2,6-dimethoxy-3-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,6-dimethoxy-3-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901125462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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